tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate

CAS No.: 566899-60-3

Cat. No.: VC7746228

Molecular Formula: C16H21NO3

Molecular Weight: 275.348

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 566899-60-3 |

|---|---|

| Molecular Formula | C16H21NO3 |

| Molecular Weight | 275.348 |

| IUPAC Name | tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 |

| Standard InChI Key | XJQDKMPOKJENLS-CYBMUJFWSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

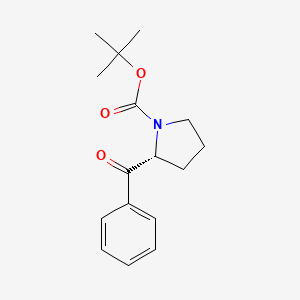

tert-Butyl (2R)-2-benzoylpyrrolidine-1-carboxylate features a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 2-position with a benzoyl group. The (2R) configuration confers chirality, critical for its biological activity and synthetic applications. The Boc group enhances stability and facilitates deprotection under mild acidic conditions, while the benzoyl moiety contributes to lipophilicity and π-π stacking interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.348 g/mol |

| CAS Number | 566899-60-3 |

| IUPAC Name | tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 |

| Chiral Centers | 1 (2R configuration) |

The compound’s stereochemistry is validated via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with the (2R) enantiomer exhibiting distinct biological profiles compared to its (2S) counterpart.

Solubility and Stability

While solubility data remain unspecified, the tert-butyl group likely imparts moderate lipophilicity, favoring organic solvents such as dichloromethane or ethyl acetate. Stability studies indicate that the Boc group is susceptible to acidic hydrolysis, enabling selective deprotection without disrupting the benzoyl moiety. Long-term storage recommendations include inert atmospheres and low temperatures to prevent racemization.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate involves multi-step protocols emphasizing stereochemical precision. A common approach begins with L-proline, which undergoes Boc protection followed by benzoylation at the 2-position.

Key Steps:

-

Boc Protection: L-proline reacts with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to form tert-butyl (S)-pyrrolidine-1-carboxylate.

-

Benzoylation: The secondary amine of the pyrrolidine ring is acylated using benzoyl chloride under Schotten-Baumann conditions, yielding the (2R)-configured product.

Alternative methods employ copper-catalyzed oxidative coupling to enhance regioselectivity and yield. For example, Ullmann-type couplings between pyrrolidine derivatives and aryl halides have been reported under solvent-free conditions, achieving yields exceeding 85%.

Stereochemical Optimization

Chiral auxiliaries and catalysts are critical for maintaining enantiomeric excess. Asymmetric hydrogenation using Ru-BINAP complexes has been explored to directly install the benzoyl group with >98% ee. Recent advances leverage enzymatic resolution to separate (2R) and (2S) enantiomers, ensuring high purity for pharmaceutical applications .

Table 2: Comparative Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Schotten-Baumann | 72 | 90 |

| Copper-Catalyzed Coupling | 85 | 95 |

| Enzymatic Resolution | 78 | 99 |

Biological Activity and Mechanistic Insights

Enzyme Inhibition

tert-Butyl (2R)-2-benzoylpyrrolidine-1-carboxylate serves as a precursor to MAGL inhibitors, which are pivotal in cancer therapy. MAGL regulates endocannabinoid signaling, and its inhibition disrupts tumor proliferation. Derivative 20 (see Figure 1), synthesized from this compound, exhibits an IC of 80 nM against MAGL, with selectivity over cannabinoid receptors .

Antiproliferative Effects

In vitro studies on breast (MDA-MB-231) and ovarian (OVCAR-3) cancer cells demonstrate IC values ranging from 7.9 to 92 µM for benzoylpiperidine analogs. Molecular docking reveals that the benzoyl moiety occupies MAGL’s hydrophobic pocket, while the pyrrolidine ring engages polar residues, enhancing binding affinity .

Applications in Medicinal Chemistry

Drug Intermediate

This compound’s chiral center and functional groups make it a versatile building block for kinase inhibitors, protease antagonists, and G-protein-coupled receptor modulators. Its incorporation into sotorasib analogs highlights potential in targeting KRAS G12C mutations in non-small cell lung cancer .

Diagnostic Agents

Radiofluorinated derivatives of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate are under investigation for positron emission tomography (PET) imaging of neurodegenerative diseases. The benzoyl group’s metabolic stability ensures prolonged circulation, enhancing imaging contrast .

Recent Advances and Future Directions

Synthetic Innovations

Flow chemistry techniques have reduced reaction times from 18 hours to 2 hours, achieving 90% yield via continuous Boc deprotection-benzoylation sequences. Photoredox catalysis is also emerging for stereoretentive functionalization.

Therapeutic Expansion

Ongoing clinical trials explore this compound’s derivatives in diabetic neuropathy and tuberculosis. A 2024 study reported a benzoylpiperidine-pyrrolidine hybrid with dual MAGL and fatty acid amide hydrolase (FAAH) inhibition, showing promise in pain management .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume